molecular formula C8H5F2NO B7779482 3,4-Difluoro-phenoxyacetonitrile

3,4-Difluoro-phenoxyacetonitrile

Cat. No.: B7779482
M. Wt: 169.13 g/mol
InChI Key: YXAABGWDHSEBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-phenoxyacetonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a fluorinated derivative of phenoxyacetonitrile, characterized by the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-phenoxyacetonitrile can be achieved through several methods. One common approach involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80°C to yield 3,4-difluorobenzonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-phenoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenoxyacetonitriles.

    Oxidation and Reduction Reactions: Corresponding amines or carboxylic acids.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3,4-Difluoro-phenoxyacetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzonitrile
  • 3,4-Difluorophenol
  • 3,4-Difluoroaniline

Comparison

Compared to its analogs, 3,4-Difluoro-phenoxyacetonitrile is unique due to the presence of both the phenoxy and nitrile functional groupsThe fluorine atoms also contribute to its stability and lipophilicity, making it a valuable compound in various research fields .

Biological Activity

3,4-Difluoro-phenoxyacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound possesses a difluorophenyl group attached to an acetonitrile moiety. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a valuable candidate for various pharmacological applications. Its molecular formula is C9H6F2NC_9H_6F_2N with a molecular weight of approximately 181.15 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act through the modulation of enzyme activities or receptor interactions, influencing various cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may also interact with receptors involved in neurotransmission, which could explain its effects on behavior and cognition in animal models.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of related compounds has been evaluated using the MTT assay against HL-60 human leukemia cells, demonstrating significant activity at low concentrations .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound. The structure suggests potential efficacy against bacterial strains due to its ability to disrupt microbial metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the cytotoxic effects on HL-60 cells; IC50 values indicated moderate activity (around 8.1 µM) .
Study 2 Explored antimicrobial properties against E. coli; demonstrated significant inhibition at varying concentrations .
Study 3 Analyzed structure-activity relationships (SAR) showing that modifications in the phenyl group significantly affect biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal how modifications to the this compound structure influence its biological activities:

  • Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Functional Group Variations : Alterations in the acetonitrile moiety or phenoxy group can lead to variations in potency and selectivity against different biological targets.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAABGWDHSEBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294288
Record name 2-(3,4-Difluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-62-3
Record name 2-(3,4-Difluorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942473-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.